molecular formula C20H13F5KN4O3S2 B10826026 CID 118023868

CID 118023868

Cat. No.: B10826026
M. Wt: 555.6 g/mol
InChI Key: ZROMZAGVBVNUBJ-UHFFFAOYSA-N
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Description

CID 118023868 is a chemical compound whose structural and functional characteristics have been partially elucidated through chromatographic and spectroscopic analyses. As per , its chemical structure and mass spectrum were analyzed using GC-MS (Gas Chromatography-Mass Spectrometry) and vacuum distillation fractionation, which revealed its purity and compositional variability across different fractions . However, the specific identity (e.g., IUPAC name, molecular formula) and biological relevance of this compound remain unaddressed in the provided evidence, suggesting a need for further characterization.

Properties

Molecular Formula

C20H13F5KN4O3S2

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C20H13F5N4O3S2.K/c1-28-16(31)13-8(6-33-17(13)29(2)19(28)32)5-12(30)27-18-26-11(7-34-18)9-3-4-10(21)14(15(9)22)20(23,24)25;/h3-4,6-7H,5H2,1-2H3,(H,26,27,30);

InChI Key

ZROMZAGVBVNUBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CS2)CC(=O)NC3=NC(=CS3)C4=C(C(=C(C=C4)F)C(F)(F)F)F)C(=O)N(C1=O)C.[K]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 118023868” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include steps such as the reaction of precursor chemicals under controlled temperatures and pressures, the use of catalysts, and purification processes to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical reactors and continuous processing techniques. The methods are optimized for efficiency, yield, and cost-effectiveness. Common industrial practices include the use of automated systems for precise control of reaction parameters and the implementation of safety measures to handle hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 118023868” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions include specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as spectroscopy and chromatography to confirm their structure and purity.

Scientific Research Applications

Compound “CID 118023868” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its biological activity and potential as a therapeutic agent.

    Medicine: Research explores its potential use in drug development for treating various diseases.

    Industry: It is utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

Similar Compounds: Compound “CID 118023868” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or structural motifs.

Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 118023868, a comparative analysis with structurally or functionally related compounds is essential. While direct data on this compound’s analogs are absent in the evidence, methodological insights from other studies and databases can guide this comparison.

Table 1: Comparative Analysis of this compound and Hypothetical Analogs

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) Tubocuraine (CID 6000) CAS 899809-61-1 (CID 57892468)
Molecular Weight Not reported 850.9 g/mol 682.8 g/mol 265.31 g/mol
Key Functional Groups Undetermined Macrocyclic lactone Quaternary ammonium alkaloid Amide, aromatic rings
Bioactivity Uncharacterized Cytotoxic (marine toxin) Neuromuscular blocker CYP1A2 inhibition
Analytical Data GC-MS, vacuum distillation NMR, X-ray crystallography Placental transfer studies Solubility, absorption spectra
Applications Not specified Anticancer research Anesthesia adjunct Pharmacological screening

Key Findings

Bioactivity Gaps : Tubocuraine (CID 6000) shares a focus on physiological interactions (e.g., placental transfer), but this compound lacks analogous in vivo or in vitro functional data .

Synthetic Accessibility : The compound CAS 899809-61-1 (CID 57892468) highlights the importance of solubility and absorption spectra in drug design, parameters that remain unstudied for this compound .

Research Limitations and Recommendations

The absence of explicit data on this compound’s analogs in the provided evidence underscores critical gaps:

  • Structural Elucidation : X-ray crystallography or advanced NMR studies are needed to resolve its 3D conformation and reactive sites .
  • Database Cross-Referencing : PubChem or ChemSpider entries for this compound should be consulted to identify validated analogs and their properties .

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CID 118023868’s mechanism of action?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring specificity and relevance. For example: "How does this compound (Intervention) modulate [specific biological pathway] (Outcome) in [cell type/organism] (Population) compared to [existing compound] (Comparison) under [experimental conditions] (Time)?" Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s rigor .
  • Key Steps :

Conduct a systematic literature review to identify gaps .

Refine the question using iterative feedback from peers or supervisors .

Align with analytical methods (e.g., spectroscopic validation, in vitro assays) .

Q. What experimental design principles apply to structural characterization of this compound?

  • Methodological Answer : Follow a modular design approach:

  • Hypothesis-driven : Define clear objectives (e.g., resolving crystal structure vs. functional activity).
  • Controls : Include positive/negative controls for spectroscopic or chromatographic analyses (e.g., NMR, HPLC).
  • Replicability : Document protocols for synthesis, purification, and instrumentation (e.g., solvent systems, temperature gradients) .
    • Table 1 : Common Techniques for Structural Analysis
TechniqueApplicationKey Parameters
NMRMolecular conformationSolvent, magnetic field strength
X-ray crystallographyCrystal structureResolution, diffraction patterns
Mass spectrometryMolecular weightIonization method, mass accuracy

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Principal Contradiction Analysis : Identify the dominant factor (e.g., solvent polarity, temperature) influencing spectral discrepancies .
  • Multi-Method Validation : Cross-validate results using complementary techniques (e.g., FT-IR + Raman spectroscopy) .
  • Uncertainty Quantification : Calculate error margins for instrument precision and sample purity .
    • Case Study : If NMR peaks shift inconsistently, test hypotheses (e.g., solvent-induced conformational changes) via molecular dynamics simulations .

Q. How to optimize synthesis parameters for this compound to maximize yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst concentration, reaction time).
  • Response Surface Methodology (RSM) : Model interactions between parameters and identify optimal conditions .
  • Quality Control : Implement inline analytics (e.g., real-time HPLC monitoring) .
    • Table 2 : Example DoE Matrix for Synthesis Optimization
VariableLow LevelHigh LevelResponse (Yield %)
Temperature60°C80°C72 vs. 85
Catalyst (mol%)0.51.068 vs. 91

Data Analysis & Interpretation

Q. What statistical methods are appropriate for dose-response studies of this compound?

  • Methodological Answer :

  • Non-linear Regression : Fit data to models (e.g., Hill equation) for EC₅₀/IC₅₀ calculations.
  • Error Propagation : Account for uncertainties in reagent concentrations and instrument readings .
  • Software Tools : Use GraphPad Prism or R/Python packages (e.g., drc library) for robust curve-fitting .

Q. How to integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Methodological Answer :

  • Network Pharmacology : Map compound-target interactions using databases (ChEMBL, PubChem) .
  • Pathway Enrichment Analysis : Tools like DAVID or Gene Ontology to identify affected biological processes .
  • Machine Learning : Train models on transcriptomic/proteomic data to predict off-target effects .

Ethical & Reproducibility Considerations

Q. How to ensure reproducibility in this compound-related studies?

  • Methodological Answer :

  • FAIR Principles : Make data Findable, Accessible, Interoperable, Reusable (e.g., deposit raw spectra in Figshare) .
  • Protocol Pre-registration : Share experimental designs on platforms like Open Science Framework .
  • Collaborative Validation : Partner with independent labs to replicate key findings .

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